molecular formula C11H11NO3 B2491514 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile CAS No. 96729-80-5

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No. B2491514
CAS RN: 96729-80-5
M. Wt: 205.213
InChI Key: FNPUMVINNQFVCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile often involves steps such as lithiation, reactions with nitrosopropane, and oxidation processes. For example, the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) involved lithiation followed by reaction with 2-methyl-2-nitrosopropane and subsequent oxidation with Ag2O (Fujita et al., 1996). Manganese(III) acetate-mediated oxidative cyclizations have also been employed for synthesizing related compounds (Yılmaz et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds often reveals significant insights into their chemical behavior. For instance, the crystal structure analysis of certain derivatives has shown specific spatial arrangements and bonding patterns essential for their chemical reactivity and interaction potential (Ito et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can exhibit unique pathways, such as unusual Michael addition reactions, which are influenced by reaction conditions and can lead to various products (Berzosa et al., 2010). The reactivity and stability of these compounds can significantly vary based on their molecular structure and substitution patterns.

Scientific Research Applications

1. Synthesis and Characterization of Organic Compounds

2-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is utilized in the synthesis of various organic compounds. For instance, it is used in the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes, leading to the formation of 4,5-dihydrofuran-3-carbonitriles containing heterocycles, as demonstrated by Yılmaz et al. (2005) in their study published in Tetrahedron (Yılmaz, Uzunalioğlu, & Pekel, 2005). Additionally, it is involved in the synthesis of novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with antimicrobial properties, as reported by Kheder and Mabkhot (2012) in the International Journal of Molecular Sciences (Kheder & Mabkhot, 2012).

2. Corrosion Inhibition

In the field of materials science, this compound has been found to have applications in corrosion inhibition. Chafiq et al. (2020) discovered that derivatives of this compound, namely 2-MPOD and 3-MPOD, are effective inhibitors for mild steel corrosion in acidic solutions. Their study in the journal Materials Chemistry and Physics highlights the use of quantum chemistry studies and molecular dynamics simulations to understand the inhibition properties of these compounds (Chafiq et al., 2020).

3. Electrochemical Properties

The electrochemical and in-situ spectroelectrochemical properties of certain compounds derived from this compound have also been studied. Feridun et al. (2019) in Dyes and Pigments, synthesized novel metal-free and metal phthalocyanines bearing 7-oxy-3-(3,4-dimethoxyphenyl)coumarin substituents, exploring their potential in electrochromic applications (Feridun et al., 2019).

4. Quantum Chemical Investigation

Research on the structural, electro-optical, and charge-transport properties of derivatives of this compound has been conducted to understand their potential in material science. Irfan et al. (2015) investigated the charge-transport behavior of DMNPN, a derivative, revealing its efficiency as a hole-transport material in their study published in Comptes Rendus Chimie (Irfan et al., 2015).

5. Polymer Synthesis and Properties

This compound has also found applications in polymer chemistry. For example, Merlani et al. (2015) synthesized a polymer from a derivative of this compound, exploring its potential for forming a carbonyl–aromatic π-stacked structure with intramolecular charge transfer interactions, as described in Polymer Chemistry (Merlani et al., 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13/h3-5,7,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPUMVINNQFVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C=O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of [3,4-bis(methyloxy)phenyl]acetonitrile (2.0 g, 11 mmol) and ethyl formate (1.1 mL, 14 mmol) in ethanol (4 mL) was added a sodium ethoxide solution (21%, 8.4 mL, 23 mmol), and the resulting mixture was heated at reflux for 18 hours. After cooling to room temperature, it was poured into a mixture of ice-water (50 mL). This aqueous mixture was washed with dichloromethane (3×20 mL) then acidified to pH 1. The acidified mixture was extracted with ethyl acetate (3×30 mL). The combined extract was washed with aqueous sodium bicarbonate solution, brine, dried over sodium sulfate, filtered and concentrated to give 2-[3,4-bis(methyloxy)phenyl]-3-oxopropanenitrile as a brown oil (2.0 g, 9.8 mmol, 89% yield). MS (EI) for C11H11NO3: 206 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To the mixture of homoveratronitrile (17.7 g, 0.1 mol) and sodium methoxide (7.7 g, 0.11 mol) in ether (300 mL) was added the solution of ethyl formate (8.2 mL) in ether (100 mL). The mixture was stirred vigorously for 3 days. The precipitated solid was filtered, washed with ether. The solid was dissolved in water (100 mL). After adding 10% acetic acid to pH=3, the resulting precipitation was collected by filtration, washed with water and dried to afford 2-(3,4-dimethoxy phenyl)-3-oxo-propionitrile as white solid (19 g, 93%). LC-MS m/e calcd for C11H11NO3 (MH+) 206. found 206.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 3,4-dimethoxyphenyl acetonitrile (8.86 g, 50 mmol) in diethyl ether (150 mL) was added sodium methoxide (2.97 g, 55 mmol) and ethyl formate (4.04 mL, 50 mmol) in diethyl ether (50 mL) solution. The reaction mixture was stirred at room temperature for 24 hrs. A solid was precipitated. The mixture was filtered and the solid was collected and washed with diethyl ether. The solid was dissolved in water (50 mL). 10% acetic acid was then added dropwise to the solution. A white precipitation was formed and the mixture was filtered again. The while solid was washed with water and collected to afford 2-(3,4-dimethoxy-phenyl)-3-oxo-propionitrile (8.0 g, 78% yield).
Quantity
8.86 g
Type
reactant
Reaction Step One
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
4.04 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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